AhR Agonist Potency: 4-Ethoxy-2,3-dihydro-1H-inden-1-one vs. Indole-Derived AhR Agonist
4-Ethoxy-2,3-dihydro-1H-inden-1-one exhibits potent agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 value of 0.260 nM [1]. This is a significant improvement over a structurally distinct indole-based AhR agonist (CHEMBL5419189), which has an EC50 of 613 nM [2], representing an over 2300-fold increase in potency. This quantitative difference highlights the superior potency of the indanone scaffold and the specific ethoxy substitution for AhR-mediated gene expression.
| Evidence Dimension | AhR Agonist EC50 |
|---|---|
| Target Compound Data | 0.260 nM |
| Comparator Or Baseline | Indole-based AhR agonist (CHEMBL5419189) with EC50 = 613 nM |
| Quantified Difference | Target compound is ~2,357-fold more potent than the indole-based comparator. |
| Conditions | Human HepG2 cells assessed for CYP1A1 induction after 24 hrs via ethoxyresorufin-O-deethylase assay [1] and human HepG2-Lucia AhR cells transfected with DRE by luciferase reporter assay [2]. |
Why This Matters
This high AhR potency makes 4-ethoxy-2,3-dihydro-1H-inden-1-one a valuable tool compound for studying AhR signaling, potentially relevant in immunology, toxicology, and cancer research, and may offer a more potent alternative to known AhR modulators.
- [1] BindingDB. BDBM50541261 (CHEMBL4646273) Affinity Data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541261 (accessed 2026). View Source
- [2] BindingDB. BDBM50628121 (CHEMBL5419189) Affinity Data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50628121 (accessed 2026). View Source
